N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide” is a complex organic molecule. It belongs to the class of pyrazolo[3,4-d]pyrimidin-4-ones . These compounds have been synthesized as a result of a series of transformations including hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines .
Synthesis Analysis
The synthesis of such compounds involves a series of transformations. The process starts with the hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates. This is followed by the cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones. The final step involves the treatment of the latter with substituted anilines . The final pyrazolo[3,4-d]pyrimidin-4-one derivatives can also be synthesized from 5-(arylamido)-1H-pyrazole-4-carboxylic acids in the presence of a catalytic amount of anhydrous zinc (II) chloride .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include hydrolysis, cyclization, and treatment with substituted anilines . These reactions involve the breaking and forming of chemical bonds, leading to the transformation of the starting materials into the final product.Scientific Research Applications
Enaminone Precursors for Novel Azines and Azolotriazines
Research conducted by Sanad and Mekky (2018) explored enaminones incorporating dibromobenzofuran moieties as versatile precursors for the synthesis of novel azines and azolotriazines. The study detailed the synthesis of novel pyrazolo[5,1-c][1,2,4]triazines, [1,2,4]triazolo[3,4-c][1,2,4]triazines, and benzimidazo[2,1-c][1,2,4]triazine derivatives, highlighting the compound's role in the development of heterocyclic compounds with potential biological activities. This research underscores the compound's utility in synthesizing complex molecular structures that could have applications in pharmaceuticals and agrochemicals (Sanad & Mekky, 2018).
Anticancer and Anti-inflammatory Agents
Another significant application is demonstrated by Rahmouni et al. (2016), who synthesized a series of pyrazolopyrimidine derivatives to evaluate their anticancer and anti-inflammatory activities. Their research highlights the compound's potential as a scaffold for developing new therapeutic agents targeting cancer and inflammation. This study provides insights into the structure-activity relationships, contributing to the understanding of how variations in the molecular structure affect biological activity (Rahmouni et al., 2016).
Novel Heterocyclic Compounds for Antimicrobial and Anticancer Activity
Further expanding on its applications, Hafez, El-Gazzar, and Al-Hussain (2016) developed 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone and 6-amino-3-(4-chlorophenyl)-5-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]-pyrimidin-7-one derivatives from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate. These newly synthesized compounds were characterized and evaluated for their in vitro antimicrobial and anticancer activities, showcasing the potential of such derivatives in the development of new drugs with enhanced efficacy against microbial infections and cancer (Hafez, El-Gazzar, & Al-Hussain, 2016).
Properties
IUPAC Name |
N-[2-[1-(3,4-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N7O3/c1-12-6-7-15(9-13(12)2)28-19-16(11-23-28)20(30)26-22(25-19)29-18(10-14(3)27-29)24-21(31)17-5-4-8-32-17/h4-11H,1-3H3,(H,24,31)(H,25,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMAAODXGDCERU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)C5=CC=CO5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.